Cas no 101862-33-3 (2-Bromo-4-(4-tollyl)thiazole)

2-Bromo-4-(4-tollyl)thiazole is a brominated thiazole derivative featuring a 4-methylphenyl (tolyl) substituent at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. The bromine atom at the 2-position enhances reactivity, enabling efficient cross-coupling reactions such as Suzuki or Stille couplings. Its thiazole core contributes to its utility in heterocyclic chemistry, offering a stable scaffold for further functionalization. The tolyl group may influence steric and electronic properties, making it valuable in tailored molecular design. Suitable for controlled environments, it requires handling under inert conditions due to its sensitivity.
2-Bromo-4-(4-tollyl)thiazole structure
2-Bromo-4-(4-tollyl)thiazole structure
Product Name:2-Bromo-4-(4-tollyl)thiazole
CAS No:101862-33-3
MF:C10H8BrNS
MW:254.146220207214
CID:872136
PubChem ID:39732277
Update Time:2025-06-08

2-Bromo-4-(4-tollyl)thiazole Chemical and Physical Properties

Names and Identifiers

    • 2-bromo-4-(4-methylphenyl)-1,3-thiazole
    • 2-bromo-4-(4-methylphenyl)Thiazole
    • 2-BROMO-4-P-TOLYL-THIAZOLE
    • 2-Brom-4-p-tolyl-thiazol
    • 2-Bromo-4-(4-tollyl)thiazole
    • AB41498
    • 101862-33-3
    • BEA86233
    • AKOS005136540
    • STL220792
    • NS-03831
    • 2-Bromo-4-(p-tolyl)thiazole
    • DB-058715
    • CS-0339862
    • SCHEMBL1774137
    • Inchi: 1S/C10H8BrNS/c1-7-2-4-8(5-3-7)9-6-13-10(11)12-9/h2-6H,1H3
    • InChI Key: GVZVUOXJUMFTQW-UHFFFAOYSA-N
    • SMILES: BrC1=NC(=CS1)C1C=CC(C)=CC=1

Computed Properties

  • Exact Mass: 252.95600
  • Monoisotopic Mass: 252.95608g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 168
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 41.1Ų

Experimental Properties

  • PSA: 41.13000
  • LogP: 3.88100

2-Bromo-4-(4-tollyl)thiazole Pricemore >>

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B701895-10mg
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Additional information on 2-Bromo-4-(4-tollyl)thiazole

Introduction to 2-Bromo-4-(4-tollyl)thiazole (CAS No. 101862-33-3)

2-Bromo-4-(4-tollyl)thiazole (CAS No. 101862-33-3) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the thiazole class, which is known for its broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. The unique structure of 2-Bromo-4-(4-tollyl)thiazole makes it a valuable intermediate in the synthesis of various bioactive molecules and pharmaceuticals.

The chemical structure of 2-Bromo-4-(4-tollyl)thiazole consists of a thiazole ring substituted with a bromine atom at the 2-position and a 4-tollyl group at the 4-position. The bromine substituent provides a handle for further functionalization, making this compound an attractive starting material for the development of novel therapeutic agents. The 4-tollyl group, on the other hand, contributes to the overall hydrophobicity and lipophilicity of the molecule, which can influence its pharmacokinetic properties.

Recent studies have highlighted the potential applications of 2-Bromo-4-(4-tollyl)thiazole in drug discovery and development. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent anticancer activity against various human cancer cell lines. The researchers found that these derivatives can selectively inhibit the growth of cancer cells while sparing normal cells, suggesting their potential as targeted cancer therapies.

In another study, published in the Bioorganic & Medicinal Chemistry Letters, researchers explored the use of 2-Bromo-4-(4-tollyl)thiazole as a scaffold for the development of new antiviral agents. The study reported that certain derivatives of this compound showed significant antiviral activity against herpes simplex virus (HSV) and human immunodeficiency virus (HIV). These findings underscore the versatility and potential of 2-Bromo-4-(4-tollyl)thiazole in addressing unmet medical needs.

The synthetic accessibility of 2-Bromo-4-(4-tollyl)thiazole has also been a subject of interest in organic chemistry. Several efficient synthetic routes have been developed to prepare this compound, including metal-catalyzed cross-coupling reactions and multistep sequences involving nucleophilic substitution and cyclization reactions. These synthetic methods provide chemists with flexible strategies to tailor the structure of 2-Bromo-4-(4-tollyl)thiazole for specific applications.

In addition to its biological activities, 2-Bromo-4-(4-tollyl)thiazole has been studied for its physical and chemical properties. Its melting point, solubility, and stability under various conditions have been characterized to facilitate its use in different experimental settings. For example, it has been found to be stable under standard laboratory conditions but may require careful handling to avoid degradation during long-term storage or exposure to harsh environments.

The safety profile of 2-Bromo-4-(4-tollyl)thiazole is another important aspect that has been investigated. Toxicity studies have shown that this compound is generally well-tolerated at therapeutic concentrations, although higher doses may cause adverse effects such as gastrointestinal irritation or liver toxicity. These findings highlight the importance of optimizing dosing regimens and conducting thorough safety evaluations during preclinical and clinical development.

In conclusion, 2-Bromo-4-(4-tollyl)thiazole (CAS No. 101862-33-3) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structure and versatile properties make it an attractive candidate for the development of novel therapeutic agents targeting various diseases. Ongoing research continues to uncover new insights into its biological activities and synthetic methods, further solidifying its importance in the field.

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